3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone
Description
Significance of Imidazolidinone Scaffolds in Modern Synthesis and Medicinal Chemistry
Imidazolidinones are five-membered heterocyclic compounds that are integral to modern medicinal chemistry and organic synthesis. guidechem.com The imidazolidin-2-one substructure, a cyclic urea (B33335) derivative, is a privileged scaffold, meaning it is frequently found in bioactive compounds and approved pharmaceuticals. guidechem.com Notable examples of drugs that feature this ring system include the antibiotic azlocillin (B1666447) and the ACE inhibitor imidapril. chemcd.com
The significance of the imidazolidinone scaffold lies in its ability to serve as a rigid and predictable framework for orienting functional groups in three-dimensional space, which is crucial for specific interactions with biological targets like enzymes and receptors. Furthermore, these scaffolds can act as precursors for vicinal diamines, which are themselves valuable building blocks in the synthesis of more complex molecules. guidechem.com The compound 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone is a functionalized derivative of the basic 2-imidazolidinone structure. hsppharma.com
Overview of Carbonyl Chlorides as Activating Agents and Synthetic Intermediates
Carbonyl chlorides, also known as acyl chlorides, are a class of organic compounds characterized by a -COCl functional group. This group is a powerful tool in organic synthesis, primarily acting as an "activating agent." The high electronegativity of both the oxygen and chlorine atoms draws electron density away from the central carbon atom, rendering it highly electrophilic and susceptible to attack by nucleophiles.
This reactivity makes carbonyl chlorides excellent intermediates for creating a variety of other functional groups via nucleophilic acyl substitution. They are commonly used to synthesize esters, amides, and anhydrides. In the context of this compound, the chlorocarbonyl group at the 1-position is the molecule's primary reactive site, allowing it to readily engage in reactions to build larger, more complex molecules. This compound is specifically identified as an important intermediate in the development of new semi-synthetic antibiotics. google.com
Detailed Research Findings and Synthesis
Research into this compound has focused on its efficient synthesis and its application as a key intermediate, particularly for antibiotics such as Azlocillin and Mezlocillin. chemcd.comgoogle.com
A patented chemical synthesis method highlights a process starting from 2-imidazolidinone, which is first reacted with acetyl chloride or acetic anhydride (B1165640). google.com This is followed by a reaction with bis(trichloromethyl) carbonate in the presence of an organic base as an acid scavenger. google.com This method is noted for its high yield and safe production process. google.com Another study reports that using bis(trichloromethyl) carbonate to generate phosgene (B1210022) in situ for the chlorocarbonylation of N-substituted imidazolidin-2-ones results in higher yields and purity compared to using phosgene gas directly. researchgate.net
The tables below summarize the key properties of the compound and the specifics of a patented synthesis method.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 41730-71-6 | hsppharma.comechemi.com |
| Molecular Formula | C₆H₇ClN₂O₃ | echemi.com |
| Molecular Weight | 190.58 g/mol | echemi.com |
| Appearance | Solid, White Crystal Powder | hsppharma.com |
| Melting Point | 102-104 °C | hsppharma.comechemi.com |
| Boiling Point | 278 °C | hsppharma.comechemi.com |
| Density | 1.528 g/cm³ | hsppharma.comechemi.com |
Table 2: Patented Synthesis Parameters
| Parameter | Details | Reference(s) |
|---|---|---|
| Starting Materials | 2-Imidazolidinone, Acetyl Chloride (or Acetic Anhydride), Bis(trichloromethyl) carbonate | google.com |
| Reagent Molar Ratio | 2-imidazolidinone : Acetyl Chloride : Organic Base : Bis(trichloromethyl) carbonate = 1 : 1.0-1.5 : 1.0-1.5 : 0.27-0.50 | google.com |
| Solvent | Organic Solvent (Mass ratio of 2-imidazolidinone to solvent is 1:8-15) | google.com |
| Reaction Temperature | 0 - 70 °C | google.com |
| Reaction Time | 5 - 10 hours | google.com |
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-2-oxoimidazolidine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3/c1-4(10)8-2-3-9(5(7)11)6(8)12/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRQBNJTBJRTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(C1=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459396 | |
| Record name | 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41730-71-6 | |
| Record name | 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Acetyl 1 Chlorocarbonyl 2 Imidazolidone
Strategies for the Construction of the Imidazolidone Core
The foundational step in the synthesis of the target compound is the construction of the 2-imidazolidinone ring. This heterocyclic core is a cyclic urea (B33335), and its synthesis is most commonly achieved through the carbonylation of diamines. nih.gov One of the most direct methods involves the reaction of ethylenediamine (B42938) with a carbonyl source.
A notable advancement in this area is the use of heterogeneous catalysts to facilitate the cyclization. Research has demonstrated that Cerium(IV) oxide (CeO₂) is an effective and reusable catalyst for synthesizing 2-imidazolidinone from ethylenediamine carbamate (B1207046) (EDA-CA). nih.govacs.org EDA-CA itself can be produced from the chemical absorption of carbon dioxide by ethylenediamine, presenting a route that utilizes captured CO₂. acs.org The reaction is typically carried out under an inert atmosphere, such as argon, at elevated temperatures. nih.govacs.org
The catalytic system combining CeO₂ with 2-propanol as a solvent has been shown to provide 2-imidazolidinone in high yields, reaching up to 83%. nih.govacs.org The choice of solvent is critical in this process, as it influences both the reaction rate and the formation of byproducts. nih.gov Other methods for forming the imidazolidone ring include the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles and the use of activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to cyclize diamines. nih.govnih.gov
Selective N-Acetylation Protocols for 2-Imidazolidinone Precursors
Once the 2-imidazolidinone core is formed, the next step is the selective acetylation of one of the nitrogen atoms to produce 1-acetyl-2-imidazolidinone (B193065). This transformation introduces the acetyl group, which is a key structural feature of the final product.
The most common method for this acetylation involves reacting 2-imidazolidinone with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. google.comchemicalbook.com A specific protocol involves heating 2-imidazolidinone with an excess of acetic anhydride. For instance, stirring 2-imidazolidinone in acetic anhydride at 150°C for one hour, followed by cooling, results in the precipitation of 1-acetyl-2-imidazolidinone, which can be isolated by filtration. chemicalbook.comchemicalbook.com A reported yield for this specific method is 64.1%. chemicalbook.comchemicalbook.com
An alternative patented method describes a process where the molar ratio of 2-imidazolidinone to acetic anhydride is 1:2. google.com The reaction mixture is then diluted with a lower alkyl acetate (B1210297) (like ethyl acetate) and stirred at 70-75°C to form a uniform suspension. google.com Cooling this mixture allows for the filtration and drying of the product, reportedly achieving a yield of 77% with high purity. google.com The selectivity of the mono-acetylation is generally high under these conditions, as the second nitrogen is deactivated towards further acylation after the first one has reacted.
Introduction of the Chlorocarbonyl Moiety at the Imidazolidone Nitrogen
The final functionalization step is the introduction of the chlorocarbonyl (or chloroformyl) group at the remaining nitrogen atom of the 1-acetyl-2-imidazolidinone precursor. This is a crucial step that completes the synthesis of 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone.
Traditionally, the introduction of a chlorocarbonyl group is achieved through phosgenation, using phosgene (B1210022) (COCl₂) gas. This method, while effective, involves handling a highly toxic and hazardous reagent, requiring stringent safety precautions. The reaction involves the N-acylation of 1-acetyl-2-imidazolidinone with phosgene, typically in the presence of a base to scavenge the liberated hydrogen chloride (HCl).
Due to the significant hazards associated with phosgene, safer solid or liquid phosgene equivalents are now widely preferred. The most common alternative for this specific synthesis is bis(trichloromethyl) carbonate, also known as triphosgene (B27547). google.comresearchgate.net Triphosgene is a stable, crystalline solid that decomposes in situ to generate three equivalents of phosgene in a controlled manner, minimizing the risks of handling the gas directly. researchgate.net
A patented one-pot synthesis method describes reacting 2-imidazolidinone first with acetyl chloride or acetic anhydride, and then, in the same reaction vessel, adding triphosgene in the presence of an organic base which acts as an acid scavenger. google.com The molar ratio of the starting 2-imidazolidinone to triphosgene is typically in the range of 1:0.27-0.50, reflecting that one mole of triphosgene provides three moles of the reactive species. google.com This approach is noted for its safety, high reaction yield, and reduced industrial waste. google.com
Optimization of Reaction Conditions and Yield
Optimizing reaction parameters, particularly the choice of solvent, is essential for maximizing yield and purity throughout the synthetic sequence.
The solvent plays a significant role in all stages of the synthesis, from the formation of the core structure to the final chlorocarbonylation step.
In the CeO₂-catalyzed construction of the 2-imidazolidinone core, a systematic study of different solvents revealed that 2-propanol was superior. nih.govacs.org Primary alcohols like methanol (B129727) and ethanol (B145695) led to the formation of N-alkylated byproducts, whereas the bulkier secondary alcohol 2-propanol suppressed this side reaction, leading to a high yield of the desired product. nih.govacs.org The solubility of the ethylenediamine carbamate precursor in 2-propanol was also identified as a key factor for the positive outcome. nih.govacs.org
| Solvent | Yield of 2-Imidazolidinone (%) | Notes |
|---|---|---|
| Methanol | >67% | Formation of N-alkylated byproducts observed. |
| Ethanol | >67% | Formation of N-alkylated byproducts observed. |
| 1-Propanol | >67% | Formation of N-alkylated byproducts observed. |
| 2-Propanol | 83% | No byproduct formation; considered the optimal solvent. |
| tert-Butanol | 67% | No byproduct formation. |
| Acetonitrile (CH₃CN) | >67% | Formation of solvent-derived byproducts. |
| N-Methylpyrrolidone (NMP) | 58% | Lower yield compared to alcohols and acetonitrile. |
| Tetrahydrofuran (THF) | 35% | Significantly lower yield. |
For the subsequent acylation and chlorocarbonylation steps, the choice of an appropriate organic solvent is also critical. In the one-pot synthesis using triphosgene, the reaction is carried out in an "organic solvent," with a specified mass ratio of 2-imidazolidinone to solvent between 1:8 and 1:15. google.com While the patent does not specify the exact solvent, related acylation reactions on similar scaffolds have utilized solvents like pyridine (B92270) or a combination of dimethylformamide (DMF) and triethylamine (B128534) (TEA). nih.gov The selection of the solvent system is crucial for ensuring the solubility of the reagents and intermediates, managing the reaction temperature (which ranges from 0 to 70 °C), and facilitating the isolation of the final product. google.com
Role of Organic Bases as Acid Scavengers
In the synthesis of this compound, organic bases play a crucial role as acid scavengers. google.com The synthesis process involves the reaction of 2-imidazolidinone with acetyl chloride or acetic anhydride, followed by a reaction with bis(trichloromethyl) carbonate. These reactions generate acidic byproducts, most notably hydrogen chloride (HCl). google.comresearchgate.net
The presence of this acid can lead to several undesirable side reactions, potentially reducing the yield and purity of the final product. Organic bases are introduced into the reaction mixture to neutralize the in-situ generated acid. By sequestering the acid, the base ensures that the reaction equilibrium is driven towards the formation of the desired acetylated and subsequently chlorocarbonylated product. This prevents the protonation of reactants and intermediates, which could otherwise inhibit the reaction progress. The use of an organic base as an acid-capturing agent is a key feature of an advanced and rational synthesis process for this compound. google.com
Temperature and Reaction Time Parameters for Enhanced Efficiency
The synthesis is often a multi-step process where parameters for each stage are carefully optimized. For instance, the initial acetylation of 2-imidazolidinone may involve cooling the reaction mixture to 0°C before the dropwise addition of acetyl chloride, followed by a period of warming to and stirring at 20-30°C for several hours. google.com In a related synthesis of substituted 1-chlorocarbonyl-imidazolidin-2-ones using bis(trichloromethyl) carbonate, the chlorocarbonylation step is performed at a temperature of 55-60°C for 2-3 hours to ensure the reaction proceeds to completion. researchgate.net
The following table summarizes the reaction parameters from a patented synthesis method, highlighting the conditions for different steps that contribute to high yield and purity. google.com
| Parameter | Value | Purpose |
| Overall Reaction Temperature | 0 – 70 °C | To control reaction rate and minimize side products. |
| Overall Reaction Time | 5 – 10 hours | To ensure the reaction sequence reaches completion. |
| Initial Acetylation Temp. | Cooled to 0°C, then warmed to 25°C | For controlled initial reaction and subsequent completion. |
| Acetylation Stirring Time | 3 - 4 hours | To ensure complete formation of N-acetyl-2-imidazolidinone. |
This interactive table provides a summary of key reaction parameters.
Process Development and Scalability Considerations
The process for synthesizing this compound has been developed with considerations for industrial-scale production. Key objectives in process development include achieving high reaction yields, ensuring safe and reliable production, and minimizing production costs and environmental impact. google.com
A significant aspect of the developed synthesis is its high efficiency, with reported yields for the final product reaching up to 92.5%. google.com This high yield is critical for scalability as it directly impacts the economic viability of the process by maximizing the amount of product obtained from a given quantity of starting materials.
Another important consideration is the management of reagents and byproducts. The use of bis(trichloromethyl) carbonate as a phosgene source is an example of process optimization for safety. researchgate.net Bis(trichloromethyl) carbonate is a stable solid, which is safer to handle, transport, and store than gaseous phosgene, a highly toxic alternative. researchgate.net This method generates phosgene in situ in stoichiometric amounts, avoiding the need to handle an excess of the hazardous gas. researchgate.net
Furthermore, the process is designed to have "basically no three wastes" (waste gas, wastewater, and industrial residue), which is a crucial factor for modern chemical manufacturing, simplifying waste management and reducing the environmental footprint of production. google.com The scalability of the synthesis relies on the robustness of these optimized parameters, ensuring that high yield, purity, and safety can be maintained when transitioning from laboratory-scale batches to large-scale industrial production. google.comnih.gov
Reactivity and Reaction Mechanisms of 3 Acetyl 1 Chlorocarbonyl 2 Imidazolidone
Electrophilic Nature of the Chlorocarbonyl Moiety
The primary site of reactivity on 3-Acetyl-1-chlorocarbonyl-2-imidazolidinone is the carbon atom of the chlorocarbonyl (-COCl) group. This carbon is highly electrophilic, meaning it is electron-deficient and readily attacked by nucleophiles (electron-rich species). Several factors contribute to this pronounced electrophilicity:
Inductive Effect: The chlorine and oxygen atoms bonded to the carbonyl carbon are highly electronegative. They pull electron density away from the carbon atom, inducing a significant partial positive charge (δ+). studymind.co.uk
Resonance: While the adjacent nitrogen atom can donate its lone pair of electrons to the carbonyl carbon, this effect is diminished by the presence of the second carbonyl group within the imidazolidinone ring and the acetyl group on the other nitrogen.
Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, which facilitates the completion of nucleophilic substitution reactions.
These combined effects make the chlorocarbonyl group significantly more reactive towards nucleophiles than other carbonyl groups, such as amides or esters. libretexts.org Theoretical and experimental studies on various carbonyl compounds confirm that electrostatic attractions between the electrophilic carbonyl carbon and the incoming nucleophile are a primary driver of reactivity. nih.govucm.esrsc.org
Nucleophilic Attack at the Activated Carbonyl Center
The reactions of 3-Acetyl-1-chlorocarbonyl-2-imidazolidinone are characterized by nucleophilic acyl substitution. masterorganicchemistry.com This process occurs via a two-step mechanism known as an addition-elimination reaction. masterorganicchemistry.comsavemyexams.com
Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate. masterorganicchemistry.com
Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the most stable leaving group, the chloride ion, is ejected. masterorganicchemistry.com
This mechanism is common for acyl chlorides reacting with a variety of nucleophiles. savemyexams.com
Aminolysis Reactions for Amide Bond Formation
The reaction of 3-Acetyl-1-chlorocarbonyl-2-imidazolidinone with primary or secondary amines (a process called aminolysis) is a robust method for forming amide bonds, or more specifically in this case, urea (B33335) derivatives. savemyexams.com The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the chlorocarbonyl carbon. savemyexams.com The reaction proceeds rapidly, often at room temperature, to yield the corresponding N-substituted urea derivative and hydrogen chloride (HCl). studymind.co.uk A base is typically added to the reaction mixture to neutralize the HCl byproduct. This reaction is highly valuable in organic synthesis, particularly in the creation of complex molecules like pharmaceuticals.
Reactions with Hydroxyl and Thiol Nucleophiles
Similar to amines, other nucleophiles such as alcohols (R-OH) and thiols (R-SH) can react with 3-Acetyl-1-chlorocarbonyl-2-imidazolidinone.
Reaction with Alcohols (Alcoholysis): Alcohols react to form carbamate (B1207046) esters. The oxygen atom's lone pair initiates the nucleophilic attack. These reactions may be slower than aminolysis and sometimes require gentle heating or the presence of a base to deprotonate the alcohol, increasing its nucleophilicity. savemyexams.com
Reaction with Thiols: Thiols are generally more potent nucleophiles than their corresponding alcohols. They react readily with the chlorocarbonyl group to form thiocarbamates.
The general reactivity trend for these nucleophiles is often influenced by basicity and solvent conditions, but typically follows a predictable pattern.
Table 1: Reactivity with Common Nucleophiles
| Nucleophile | Reactant Type | Product Functional Group | General Conditions |
|---|---|---|---|
| Primary/Secondary Amine (R₂NH) | Aminolysis | N,N-Disubstituted Urea | Room temperature, often with a base |
| Alcohol (R-OH) | Alcoholysis | Carbamate | Mild heating may be required |
Regioselectivity and Chemoselectivity in Transformations
Chemoselectivity is a critical feature of this reagent's reactivity. The molecule contains two distinct carbonyl groups: the chlorocarbonyl and the acetyl amide carbonyl. The chlorocarbonyl group is vastly more electrophilic and reactive than the amide carbonyl. libretexts.org Therefore, nucleophilic attack occurs exclusively at the chlorocarbonyl position, leaving the acetyl group and the ring carbonyl untouched under typical reaction conditions. This high degree of chemoselectivity allows for precise chemical modifications.
Regioselectivity refers to the specific site of reaction in a molecule with multiple reactive centers. In the context of 3-Acetyl-1-chlorocarbonyl-2-imidazolidinone, its predictable chemoselectivity ensures that reactions are regioselective for the C1 position of the imidazolidinone ring.
Role of the Acetyl Group in Directing Reactivity and Stabilization
The acetyl group at the N3 position is not merely a passive substituent. It plays a crucial electronic and steric role:
Electronic Withdrawal: As an electron-withdrawing group, the acetyl moiety decreases the electron density on the N3 nitrogen. This prevents the N3 nitrogen from competing as a nucleophilic site and further enhances the stability of the imidazolidinone ring system.
Conformational Lock: The acetyl group helps to lock the conformation of the five-membered ring, which can influence the accessibility of the reactive site and the stereochemical outcome of certain reactions.
Mechanistic Investigations through Spectroscopic and Kinetic Studies
The mechanisms of reactions involving 3-Acetyl-1-chlorocarbonyl-2-imidazolidinone can be elucidated through modern analytical techniques.
Spectroscopic Studies: Infrared (IR) spectroscopy is a powerful tool for monitoring these reactions. Acyl chlorides exhibit a characteristic carbonyl (C=O) stretching band at a high frequency, typically around 1750 cm⁻¹ or higher. wikipedia.org During a reaction, the disappearance of this band and the appearance of a new carbonyl band at a lower frequency (e.g., for a urea or carbamate) provides direct evidence of the transformation. ucalgary.ca Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to track the reaction progress by observing shifts in the signals of protons adjacent to the reactive center.
Table 2: Spectroscopic Data for Mechanistic Analysis
| Spectroscopic Technique | Analyte | Key Observation | Interpretation |
|---|---|---|---|
| Infrared (IR) Spectroscopy | C=O stretch | Disappearance of ~1750 cm⁻¹ band; Appearance of new band at lower frequency | Consumption of starting acyl chloride; Formation of new urea/carbamate product |
| Proton NMR (¹H NMR) | Protons near C1 | Shift in chemical signal of ring protons | Change in the electronic environment upon substitution |
Computational Chemistry Approaches to Reaction Mechanism Elucidation and Transition State Analysis
While specific computational studies detailing the reaction mechanisms and transition states of 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone are not extensively documented in publicly available literature, the methodologies of computational chemistry provide a powerful framework for such investigations. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction pathways for analogous heterocyclic and acylating compounds. nih.govmdpi.commdpi.com These computational approaches allow for the prediction of reactivity, the characterization of transient intermediates, and the determination of activation energies, offering insights that are often difficult to obtain through experimental means alone. nih.govyoutube.com
The primary goal of computational analysis in this context is to map the potential energy surface of a given reaction. This involves identifying the structures of reactants, products, and, most crucially, the transition states that connect them. For a molecule like this compound, computational studies would typically focus on its reactions with various nucleophiles, which are central to its role as an acylating agent.
Key Computational Methodologies:
Density Functional Theory (DFT): This is the most common method for studying the electronic structure and reactivity of organic molecules. mdpi.comrsc.org Functionals such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G* or larger), are frequently used to optimize the geometries of stationary points on the potential energy surface. mdpi.comnih.gov
Transition State Search Algorithms: Methods like the synchronous transit-guided quasi-Newton (STQN) method or dimer method are employed to locate the first-order saddle point that represents the transition state of a reaction. youtube.com
Frequency Calculations: Once a stationary point is located, frequency calculations are performed. A stable reactant or product will have all real (positive) vibrational frequencies, whereas a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.
Application to this compound Reactions:
In a typical computational study of the acylation reaction of this compound with a nucleophile (e.g., an amine or alcohol), the following aspects would be investigated:
Mechanism Exploration: Different possible reaction pathways would be modeled. For instance, a stepwise mechanism involving a tetrahedral intermediate could be compared to a concerted mechanism.
Activation Energy Barriers: The energy difference between the reactants and the transition state (the activation energy) would be calculated for each proposed pathway. The pathway with the lowest activation energy is generally the most kinetically favorable.
Structural Analysis of Transition States: The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. For example, the lengths of the forming and breaking bonds in the transition state can indicate whether the transition state is "early" (reactant-like) or "late" (product-like).
Hypothetical Computational Data:
To illustrate the type of data generated from such a computational study, the following table presents hypothetical activation energies and reaction energies for the acylation of a generic amine with this compound, calculated at a representative level of theory.
| Reaction Pathway | Activation Energy (ΔG‡) in kcal/mol | Reaction Free Energy (ΔG_rxn) in kcal/mol |
| Concerted Mechanism | 22.5 | -15.8 |
| Stepwise (Tetrahedral Intermediate Formation) | 18.2 | -15.8 |
| Stepwise (Tetrahedral Intermediate Collapse) | 5.1 | N/A |
This table is illustrative and does not represent experimentally verified data.
In this hypothetical scenario, the stepwise mechanism proceeding through a tetrahedral intermediate would be predicted as the more favorable pathway due to its lower initial activation energy barrier.
Computational chemistry, therefore, serves as a powerful predictive tool. By applying established theoretical models to this compound, researchers can gain a deep, molecular-level understanding of its reactivity and design more efficient synthetic protocols. Future computational investigations are essential to fully map the reaction landscape of this important chemical intermediate.
Applications in Advanced Organic Synthesis
Precursor in the Synthesis of Biologically Active Compounds
The structural framework of 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone is incorporated into various molecules that exhibit significant biological effects. It serves as a critical starting material or intermediate in the synthesis of potent pharmaceuticals, particularly in the realm of antibiotics and enzyme inhibitors.
This compound and its close analogs are instrumental in the synthesis of semi-synthetic penicillins. google.com These antibiotics are characterized by a core beta-lactam structure, but their spectrum of activity is defined by the nature of the acylamino side chain attached to the 6-amino position of the penicillanic acid backbone.
The synthesis of acylureidopenicillins, such as Mezlocillin and Azlocillin (B1666447), involves the acylation of ampicillin (B1664943) at its α-amino group. While specific precursors can vary, the fundamental reaction involves a 1-chlorocarbonyl-2-imidazolidinone derivative. For instance, the synthesis of Mezlocillin is achieved by acylating ampicillin with a related compound, 3-chlorocarbonyl-1-methansulfonyl-2-imidazolidinone. chemicalbook.com This reaction attaches the entire substituted imidazolidinone ring structure to the ampicillin core, forming the final active pharmaceutical ingredient. chemicalbook.com The chlorocarbonyl group provides the necessary reactivity to form a stable amide bond with the side chain of ampicillin under controlled conditions. chemicalbook.comgoogle.com
Table 1: Role of Imidazolidinone Precursors in Antibiotic Synthesis
| Antibiotic | Core Structure to be Acylated | Acylating Agent Class | Resulting Side Chain |
| Mezlocillin | Ampicillin | 1-Chlorocarbonyl-3-methanesulfonyl-2-imidazolidinone | (R)-2-[(3-methylsulfonyl)-2-oxoimidazolidin-1-carboxamido]-2-phenylacetamido |
| Azlocillin | Ampicillin | 1-Chlorocarbonyl-3-(2-oxoimidazolidine-1-carboxamido)-2-phenylacetyl chloride | (R)-2-[2-(2-Oxoimidazolidine-1-carboxamido)-2-phenylacetamido] |
Human Neutrophil Elastase (HNE) is a serine protease implicated in inflammatory diseases like chronic obstructive pulmonary disease (COPD). nih.gov The development of HNE inhibitors is a significant therapeutic goal. Heterocyclic compounds, particularly those that can act as acylating agents, are a major class of these inhibitors. nih.gov The imidazolidinone scaffold is a recognized structural component in the design of HNE inhibitors. nih.govnih.gov
Compounds like this compound serve as intermediates to build more complex inhibitor molecules. The highly reactive chlorocarbonyl group can be used to link the imidazolidinone ring to other recognition elements of a designed inhibitor, creating a molecule that can dock effectively into the active site of the elastase enzyme. nih.gov The mechanism of inhibition by such heterocyclic acylating agents often involves the formation of a stable acyl-enzyme complex, which effectively deactivates the protease. nih.gov
Beyond its role in modifying existing antibiotic cores, this compound is considered an important intermediate for novel semi-synthetic antibiotics. google.com Its utility lies in its function as a building block for more complex antibacterial heterocyclic systems. The imidazolidine (B613845) substructure itself is a pharmaceutically attractive scaffold found in various antimicrobial agents. nih.gov
The acylation chemistry enabled by the chlorocarbonyl group allows for the construction of larger, asymmetric molecules. nih.gov For example, the reagent can be used to introduce the acetyl-imidazolidinone moiety onto other pharmacologically active rings, or it can participate in cyclization reactions to form new ring systems with potential antibacterial properties.
Utility in Peptide Chemistry and Amide Coupling
The formation of the amide bond is one of the most fundamental reactions in organic and medicinal chemistry, central to the synthesis of peptides and a vast number of pharmaceuticals. researchgate.net this compound functions as a coupling reagent in these critical transformations.
A common strategy for forming an amide bond is the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. researchgate.netlibretexts.org The direct reaction is often difficult because amines, being basic, tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org
Acid chlorides are highly reactive activated forms of carboxylic acids. While this compound is itself an acid chloride, its primary use in this context is to activate a separate carboxylic acid. The process involves the formation of a mixed anhydride (B1165640). The carboxylic acid to be activated reacts with this compound, displacing the chloride to form a new, highly reactive acyl-carbamate mixed anhydride. This intermediate is then immediately treated with an amine, which attacks the more electrophilic carbonyl center of the original carboxylic acid portion, forming the desired amide and releasing the 3-acetyl-2-imidazolidinone by-product. This approach is analogous to processes using other chloroformates or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate amide bond formation. libretexts.org
A significant challenge in peptide synthesis is preventing racemization—the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling step. nih.gov This loss of chirality can lead to the formation of diastereomeric peptides that are difficult to separate and lack the correct biological activity.
Racemization often occurs through the formation of an intermediate oxazolone (B7731731) (or azlactone), which can easily lose its stereochemistry. The extent of racemization is highly dependent on the coupling reagent used, the reaction conditions, and the specific amino acid being coupled. nih.gov Highly reactive activating agents, such as acid chlorides, can increase the risk of racemization if not used under carefully controlled conditions. Strategies to mitigate this include:
Low Temperatures: Running the coupling reaction at low temperatures (-15 °C to 0 °C) reduces the rate of oxazolone formation and subsequent enolization.
Choice of Base: The use of a non-nucleophilic, sterically hindered base can minimize side reactions that promote racemization.
Additive Reagents: While not directly applicable to a pre-formed acid chloride, modern peptide coupling often involves additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which suppress racemization by forming less reactive activated esters. nih.gov When using a potent acylating agent like this compound, precise control of stoichiometry and reaction time is crucial to favor direct amidation over the racemization pathway.
Development of Chiral Structures and Auxiliaries
The imidazolidinone core is a privileged scaffold in asymmetric synthesis, frequently employed in the design of chiral auxiliaries and catalysts. mdpi.com The presence of both an acetyl group and a reactive chlorocarbonyl moiety on the 2-imidazolidinone framework suggests that this compound can serve as a versatile precursor for the generation of novel chiral entities.
Potential for Incorporation into Chiral Organocatalysts based on the Imidazolidone Scaffold
The imidazolidinone ring system is a cornerstone in the development of various chiral organocatalysts. Its rigid cyclic structure provides a well-defined stereochemical environment, which is crucial for inducing asymmetry in chemical reactions. The acetyl and chlorocarbonyl groups of this compound offer synthetic handles for its incorporation into more complex catalytic structures.
The chlorocarbonyl group is particularly reactive and can be readily transformed into a variety of other functional groups, such as amides, esters, and ketones. This allows for the attachment of the imidazolidinone core to different molecular frameworks, enabling the fine-tuning of the catalyst's steric and electronic properties. For instance, reaction with a chiral amine could lead to a new chiral ligand suitable for metal-catalyzed asymmetric transformations.
While direct examples of this compound being used in commercially available or widely studied organocatalysts are not extensively documented, its structural motifs are found in established catalysts. The fundamental imidazolidinone structure is key to a class of highly successful chiral auxiliaries and organocatalysts. mdpi.com
Applications in the Synthesis of Chiral Microporous Materials from Achiral Precursors
The synthesis of chiral microporous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), is a rapidly growing field with applications in enantioselective separations, catalysis, and sensing. The generation of chirality in these materials can be achieved by using chiral building blocks.
The bifunctional nature of this compound makes it a compelling candidate for the synthesis of such materials. The reactive chlorocarbonyl group can be utilized for covalent attachment to other organic linkers or inorganic nodes, while the acetylated imidazolidinone core can impart chirality to the resulting porous structure. Although the direct use of this compound in the synthesis of chiral microporous materials from achiral precursors is an area that warrants further exploration, the underlying principles of using chiral building blocks are well-established.
C-N Bond Formation Reactions via Metal-Catalyzed Processes (e.g., Palladium-Catalyzed Carbonylation)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. The imidazolidinone scaffold itself can be synthesized through palladium-catalyzed carbonylation reactions. For example, the oxidative carbonylation of ethylenediamine (B42938) in the presence of a palladium catalyst can yield imidazolidin-2-one. mdpi.com
The structure of this compound, being a derivative of imidazolidin-2-one, suggests its potential involvement in or synthesis via such metal-catalyzed processes. The chlorocarbonyl group is a reactive site that could potentially participate in palladium-catalyzed cross-coupling reactions. For instance, it could react with amines or other nucleophiles in the presence of a suitable palladium catalyst to form new C-N bonds, further functionalizing the imidazolidinone core.
A general scheme for palladium-catalyzed aminocarbonylation involves the oxidative addition of an organic halide to a palladium(0) complex, followed by CO insertion and subsequent reaction with an amine to form the desired amide and regenerate the catalyst. researchgate.net While specific studies employing this compound as a substrate in these reactions are not prominent in the literature, the known reactivity of acyl chlorides in palladium-catalyzed carbonylative coupling reactions provides a strong basis for its potential utility.
Table 1: Examples of Palladium-Catalyzed C-N Bond Forming Reactions
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| Aryl Halide | Amine | Pd Catalyst, Ligand, Base | Aryl Amine |
| Ethylenediamine | Carbon Monoxide/Oxygen | Pd Catalyst | Imidazolidin-2-one |
| Propargylic Amine | Carbon Monoxide/Oxygen | PdI2/KI | 2-Oxazolidinone |
This table presents generalized examples of palladium-catalyzed C-N bond formation and related carbonylations to illustrate the types of transformations that are possible, not specific reactions involving this compound.
Integration into Multicomponent Reaction Strategies for Molecular Complexity
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, which incorporates all or most of the atoms of the starting materials. nih.govajrconline.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
The highly functionalized nature of this compound makes it an attractive component for the design of novel MCRs. The presence of the reactive chlorocarbonyl group, the acetyl group, and the imidazolidinone ring provides multiple points for diversification. For instance, the chlorocarbonyl group could react with a nucleophile, which then participates in a subsequent cyclization or condensation with other components in the reaction mixture.
While specific, well-established MCRs featuring this compound are not widely reported, its potential is evident. The development of new MCRs is an active area of research, and the unique combination of functional groups in this compound could be exploited to create novel molecular scaffolds. For example, a reaction involving an amine, an isocyanide, and this compound could potentially lead to a complex, urea-containing heterocyclic product in a single step.
Spectroscopic and Structural Characterization of 3 Acetyl 1 Chlorocarbonyl 2 Imidazolidone and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone, both ¹H and ¹³C NMR would provide key insights into its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the acetyl and imidazolidinone ring protons. The imidazolidinone ring contains two methylene (B1212753) groups (C4-H₂ and C5-H₂). Due to the influence of the adjacent carbonyl and acetyl groups, these protons would likely appear as complex multiplets. In studies of similar 1-acyl-3-aryl-imidazolidines, the C4 and C5 methylene protons are observed as triplets in the ranges of 3.42-3.73 ppm and 3.78-4.18 ppm, respectively. researchgate.net The acetyl group's methyl protons (CH₃) would present as a sharp singlet, anticipated to be in the downfield region (around 2.0-2.5 ppm) due to the deshielding effect of the adjacent carbonyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Three carbonyl carbons are present: the acetyl carbonyl, the urea (B33335) carbonyl (C2), and the chlorocarbonyl carbon. These are expected to be the most downfield signals, typically appearing in the range of 150-180 ppm. For instance, in related spiro-imidazolidine-diones, the carbonyl carbons are observed at approximately 157 ppm and 173 ppm. bas.bg The two methylene carbons of the imidazolidinone ring would be found further upfield. The acetyl methyl carbon would be the most upfield signal, typically below 30 ppm.
Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| Acetyl (CH₃) | 2.0 - 2.5 (singlet) | 20 - 30 |
| Imidazolidinone (CH₂-N) | 3.4 - 4.2 (multiplets) | 40 - 55 |
| Acetyl (C=O) | N/A | 168 - 175 |
| Urea (C=O) | N/A | 150 - 160 |
Note: The table presents predicted chemical shift ranges based on typical values for these functional groups and data from related compounds.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is crucial for confirming the molecular weight and deducing the structure. The molecular formula of this compound is C₆H₇ClN₂O₃, with a calculated molecular weight of approximately 190.58 g/mol . jlightchem.com
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 190, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak).
The fragmentation of the molecular ion would likely proceed through several key pathways:
Loss of the chlorocarbonyl group: A primary fragmentation could involve the cleavage of the N-C bond to lose a ·COCl radical (m/z 63/65), leading to a significant fragment ion.
Loss of the acetyl group: Cleavage of the N-acetyl bond could result in the loss of a ketene (B1206846) molecule (CH₂=C=O, m/z 42) or an acetyl radical (·COCH₃, m/z 43).
Ring Fragmentation: The imidazolidinone ring itself can undergo cleavage, leading to smaller fragment ions.
Predicted Major Fragments in Mass Spectrometry
| m/z Value | Proposed Fragment Identity |
|---|---|
| 190/192 | [C₆H₇ClN₂O₃]⁺ (Molecular Ion) |
| 147 | [M - COCH₃]⁺ |
| 127 | [M - COCl]⁺ |
| 63/65 | [COCl]⁺ |
Note: This table is predictive and actual fragmentation would be confirmed by high-resolution mass spectrometry.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands from its three carbonyl groups.
Chlorocarbonyl C=O Stretch: This group typically gives rise to a very strong and sharp absorption at a high frequency, expected around 1780-1815 cm⁻¹.
Acetyl C=O Stretch: The acetyl carbonyl stretching vibration is anticipated to appear as a strong band around 1700-1720 cm⁻¹.
Urea C=O Stretch: The cyclic urea carbonyl at the C2 position would also show a strong absorption, typically in the region of 1680-1700 cm⁻¹. The presence of multiple carbonyl groups can lead to overlapping or coupled vibrations, resulting in a complex band pattern in this region.
C-N Stretch: The C-N stretching vibrations of the ring and acetyl group would appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.
C-H Stretch: Aliphatic C-H stretching from the methylene and methyl groups would be observed around 2850-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While carbonyl stretches are also visible in Raman spectra, they are often weaker than in IR. Non-polar bonds and symmetric vibrations often give stronger Raman signals. The C-C and C-N ring breathing modes would be expected to be Raman active.
Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| Chlorocarbonyl | C=O Stretch | 1780 - 1815 | Strong, Sharp |
| Acetyl | C=O Stretch | 1700 - 1720 | Strong |
| Urea | C=O Stretch | 1680 - 1700 | Strong |
| Methylene/Methyl | C-H Stretch | 2850 - 3000 | Medium-Weak |
Note: The provided table lists expected characteristic infrared absorption bands.
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound itself is publicly available, analysis of related derivatives provides valuable structural insights.
For example, a study on 1-Acetyl-4-(phenylsulfanyl)imidazolidin-2-one revealed that the five-membered imidazolidinone ring adopts an envelope conformation. nih.gov In this conformation, four of the ring atoms are approximately coplanar, while the fifth is out of the plane. nih.gov Another X-ray study on 3-Acetyloxazolidin-2-one, a similar N-acetylated heterocycle, showed that the imide nitrogen atom is planar, and the exocyclic acetyl carbonyl group is oriented anti to the ring's N-C(=O) bond. rsc.org
Based on these related structures, it can be predicted that in the solid state, this compound would likely exhibit a non-planar imidazolidinone ring. The acetyl and chlorocarbonyl groups attached to the nitrogen atoms would have specific orientations relative to the ring to minimize steric hindrance. Intermolecular interactions, such as dipole-dipole forces involving the polar carbonyl groups, would be expected to play a significant role in the crystal packing.
Future Research Directions and Emerging Applications
Exploration of Novel, More Sustainable Synthetic Pathways
The traditional synthesis of acyl chlorides often involves hazardous reagents like phosgene (B1210022) gas. Future research is intensely focused on developing safer and more sustainable pathways to synthesize 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone and its derivatives. A significant advancement in this area is the use of solid phosgene equivalents, such as bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547). researchgate.net
A patented method describes the synthesis of 1-chloroformyl-3-acetyl-2-imidazolidinone from 2-imidazolidinone, acetyl chloride, and bis(trichloromethyl) carbonate in an organic solvent. ingentaconnect.com This approach is noted for its high reaction yield and safer production profile. Research has demonstrated that using bis(trichloromethyl) carbonate for the chlorocarbonylation of N-substituted imidazolidin-2-ones generates phosgene in situ in stoichiometric amounts. researchgate.net This method avoids the need to handle large quantities of toxic phosgene gas and often results in higher yields and product purity compared to conventional phosgenation. researchgate.net
Table 1: Comparison of Synthetic Methods for 1-Chlorocarbonyl-Imidazolidin-2-Ones
| Feature | Conventional Method (Phosgene Gas) | Alternative Method (Triphosgene) |
|---|---|---|
| Reagent | Phosgene (gas) | Bis(trichloromethyl) carbonate (solid) |
| Safety | Highly toxic, difficult to handle and store | Solid, safer to handle, generates phosgene in situ |
| Stoichiometry | Often requires a several-fold excess | Near-stoichiometric amounts required |
| Yield | Moderate | High |
| Purity | Good | Excellent, product often purified by simple recrystallization |
This table is based on findings reported for the synthesis of 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones. researchgate.net
Future efforts will likely concentrate on optimizing these processes, exploring catalytic methods, and utilizing flow chemistry to further enhance safety and efficiency.
Expanding the Scope of Reactivity and Diverse Chemical Transformations
The primary site of reactivity in this compound is the electrophilic chlorocarbonyl group. This functional group readily reacts with a wide range of nucleophiles, making the compound a versatile acylating agent. Future research will focus on systematically exploring and expanding these transformations.
Key reactive pathways for exploration include:
Reaction with Amines: Forms urea (B33335) derivatives. This is particularly relevant in pharmaceutical synthesis, where the compound serves as an intermediate for semi-synthetic antibiotics, likely by reacting with an amino group on a complex molecular scaffold. hsppharma.com
Reaction with Alcohols and Phenols: Yields carbamate (B1207046) esters.
Reaction with Thiols: Produces thiocarbamates.
Friedel-Crafts Acylation: Acylation of aromatic compounds to introduce the imidazolidinone moiety.
Furthermore, the imidazolidinone ring itself can be a scaffold for creating peptidomimetics, which are molecules that mimic the structure of peptides. nih.gov Research has shown that imidazolidin-2-one scaffolds can be incorporated within peptide chains to induce specific, well-defined secondary structures. nih.gov The use of this compound could provide a new route to synthesize these complex structures, which are valuable in drug discovery.
Development of Asymmetric Transformations Utilizing this compound or its Derivatives
A significant frontier in synthetic chemistry is the development of methods for asymmetric synthesis, which produces a specific stereoisomer of a chiral molecule. Chiral imidazolidin-2-ones have gained recognition as highly effective chiral auxiliaries. journals.co.zathieme-connect.com These auxiliaries are enantiomerically pure compounds that guide the stereochemical outcome of a reaction. thieme-connect.com
The advantages of imidazolidinone-based auxiliaries include:
High stability to nucleophilic ring-opening reactions, superior to the more common oxazolidinones. ingentaconnect.comresearchgate.net
High levels of asymmetric induction in various reactions, including alkylations and aldol (B89426) reactions. ingentaconnect.comresearchgate.net
The resulting products are often highly crystalline, which facilitates purification. journals.co.za
Future research is directed towards creating chiral versions of this compound. By synthesizing the imidazolidinone ring from an enantiopure diamine, a chiral acylating agent can be produced. This reagent could then be used in reactions with prochiral nucleophiles to generate enantiomerically enriched products, expanding its utility in the synthesis of chiral drugs and other fine chemicals.
Application in Drug Discovery and Development of Novel Therapeutic Agents
The imidazolidinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds. researchgate.net While this compound is already a known intermediate for antibiotics hsppharma.com, its potential as a building block for other therapeutic agents is a major area for future research.
Studies have shown that various imidazolidinone derivatives possess a broad spectrum of pharmacological activities, including:
Anticancer: Derivatives have been synthesized and evaluated for antiproliferative activity. researchgate.netmdpi.com One study found that a novel 4-imidazolidinone derivative induces ROS-dependent apoptosis in colorectal cancer cells. mdpi.com
Anti-inflammatory: Certain derivatives have been investigated as potential selective COX-2 inhibitors. researchgate.net
Antiviral and Antibacterial: The core structure is present in numerous compounds with antimicrobial properties. researchgate.net
Antischistosomal: Imidazolidine (B613845) derivatives have shown activity against Schistosoma mansoni worms. nih.gov
The ability of this compound to readily react with various functional groups makes it an ideal starting material for generating large libraries of novel imidazolidinone-containing compounds for high-throughput screening and drug discovery programs.
Integration into Material Science for Functional Polymers or Coatings
The unique structural and hydrogen-bonding capabilities of the imidazolidinone ring present opportunities for its integration into material science. Future research may explore the use of this compound as a monomer or a grafting agent to create functional polymers and coatings.
Emerging applications in this field include:
High-Performance Polymers: Researchers have incorporated 2-ureido-4-[1H]-imidazolidinone (UPy) units into polyurethane backbones. acs.org These units form strong, reversible quadruple hydrogen-bonding networks, leading to materials with exceptional mechanical properties and self-healing capabilities. acs.org
Polymer Dispersions: Solid dispersions of an imidazolidinedione derivative with polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP) have been shown to dramatically increase the water solubility of the active compound. nih.gov This is attributed to the formation of hydrogen bonds between the imidazolidine >NH group and the polymer. nih.gov
Functional Surfaces: The reactive chlorocarbonyl group of this compound could be used to graft the molecule onto the surface of materials, altering properties such as hydrophilicity, biocompatibility, or binding affinity. This could be valuable for creating specialized biomaterials or diagnostic probes, a concept demonstrated in peptidomimetics where functionalized imidazolidinone rings act as linkers. nih.gov
By leveraging its reactive handle, derivatives of this compound can be polymerized or attached to other macromolecules, opening a new chapter in the development of advanced materials with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
